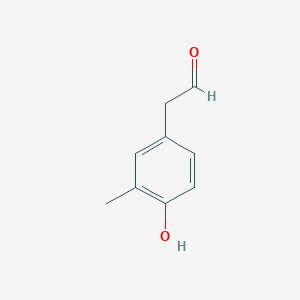

(4-Hydroxy-3-methylphenyl)acetaldehyde

Description

(4-Hydroxy-3-methylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with a hydroxy group (-OH) at the para position (C4), a methyl group (-CH₃) at the meta position (C3), and an acetaldehyde (-CH₂CHO) side chain. The aldehyde functional group confers reactivity toward nucleophiles, while the electron-donating methyl and hydroxy substituents influence electronic distribution, solubility, and stability .

Properties

CAS No. |

433230-56-9 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetaldehyde |

InChI |

InChI=1S/C9H10O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,5-6,11H,4H2,1H3 |

InChI Key |

BUACKZOZMOQLGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Reduction of Carboxylic Acid to Aldehyde

The patent also highlights a direct reduction approach of the corresponding carboxylic acid to the aldehyde using reducing agents, which can be more efficient than multi-step oxidation/reduction sequences.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 3-(3-methyl-4-hydroxyphenyl)-3-methylbutyric acid | Starting acid intermediate |

| 2 | Pivalic acid anhydride (1–5 eq.) | Activates acid for reduction |

| 3 | Triphenylphosphine derivative + Palladium acetate catalyst | Catalyzes reduction |

| 4 | Elevated temperature | Accelerates reaction |

| 5 | Work-up to isolate this compound | Purification by standard methods |

Reductive Alkylation to Derivatives (Contextual Synthesis)

The aldehyde can be used in reductive alkylation reactions, for example, with L-aspartyl-L-phenylalanine methyl ester (aspartame) to produce derivatives. Although this is a downstream application, it confirms the aldehyde's synthetic accessibility.

Summary Table of Preparation Methods

Research Findings and Analysis

- The patent US6689902B2 provides the most comprehensive and practical synthetic route, emphasizing the complexity of the process and the need for catalytic reduction steps to obtain the aldehyde.

- The use of pivalic acid anhydride and palladium catalysts is crucial for efficient reduction of the carboxylic acid intermediate to the aldehyde.

- Reaction temperature flexibility allows optimization for yield and reaction time.

- The aldehyde is reactive and can be further functionalized, as demonstrated by reductive alkylation reactions.

- No simpler one-pot or eco-friendly direct synthesis methods for this specific aldehyde were found in the surveyed literature, indicating the challenge of its preparation.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetate and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxy-3-methylphenyl)acetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is studied for its potential therapeutic effects and its role in metabolic pathways.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-methylphenyl)acetaldehyde involves its interaction with specific enzymes and metabolic pathways. It is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) enzymes, leading to the formation of 4-hydroxyphenylacetate . This compound also plays a role in the biosynthesis of benzylisoquinoline alkaloids by condensing with dopamine .

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenylglycolaldehyde (3-Methoxy-4-hydroxyphenylglycolaldehyde)

- CAS : 17592-23-3

- Formula : C₉H₁₀O₄

- Key Features: Replaces the methyl group with a methoxy (-OCH₃) at C3. The methoxy group donates electrons via resonance, enhancing the phenol's acidity compared to the methyl-substituted analog. Used in biochemical studies as a metabolite or intermediate in lignin degradation pathways .

4-Hydroxy-3-methylacetophenone

- CAS : 876-02-8

- Formula : C₉H₁₀O₂

- Key Features: Features a ketone (-COCH₃) instead of an aldehyde. The ketone group reduces electrophilicity compared to aldehydes, making it less reactive toward nucleophilic addition.

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- CAS : 306-08-1

- Formula : C₉H₁₀O₄

- Key Features: Replaces the aldehyde with a carboxylic acid (-CH₂COOH). Increased polarity and higher boiling point due to hydrogen bonding. Used in pharmaceutical research and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

Chlorophenylacetaldehyde Derivatives

- Examples : 2-(2-chlorophenyl)acetaldehyde, 2-(4-chlorophenyl)acetaldehyde

- Key Features :

Comparative Data Table

Key Research Findings

- Reactivity : Aldehyde-containing derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic addition reactions compared to ketones or carboxylic acids .

- Sensory Impact : In wine, acetaldehyde derivatives contribute to fruity and nutty aromas. Substituents like -OCH₃ or -CH₃ may alter odor thresholds and descriptor profiles .

- Analytical Behavior : GC-MS retention times vary with substituent electronic effects. For example, methoxy groups increase polarity, leading to longer retention compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.